molecular formula C14H17N3O2 B2550693 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286726-30-4

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2550693
CAS No.: 1286726-30-4
M. Wt: 259.309
InChI Key: KNLWOKAOEFMBCJ-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a furan ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Nucleophilic substitution: The furan-2-carbonyl chloride is then reacted with 4-[(1H-pyrazol-1-yl)methyl]piperidine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-carbonyl)-4-methylpiperidine: Lacks the pyrazole ring, which may reduce its bioactivity.

    4-[(1H-pyrazol-1-yl)methyl]piperidine: Lacks the furan-2-carbonyl group, which may affect its chemical reactivity.

Uniqueness

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to the presence of both the furan and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(13-3-1-10-19-13)16-8-4-12(5-9-16)11-17-7-2-6-15-17/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLWOKAOEFMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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